Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-
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Overview
Description
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a complex organic compound with a molecular formula of C26H18N2OS . This compound features a thienopyridine core, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms. The presence of multiple aromatic rings and functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of a thienopyridine intermediate, which is then functionalized to introduce the amino and phenyl groups. The reaction conditions often involve the use of strong bases like sodium ethoxide and solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against various microbial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of multiple functional groups allows for the modification of its structure to enhance its biological activity and reduce toxicity .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further enhancing its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: This compound has a similar structure but with a chlorine atom replacing one of the phenyl groups.
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone: This compound features a methoxy group instead of a phenyl group.
Uniqueness
The uniqueness of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone lies in its specific arrangement of functional groups and aromatic rings. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from similar compounds .
Properties
CAS No. |
58327-73-4 |
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Molecular Formula |
C26H18N2OS |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C26H18N2OS/c27-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)28-26(22)30-25(23)24(29)19-14-8-3-9-15-19/h1-16H,27H2 |
InChI Key |
ZRRONMIBMQJRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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